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Compound of Interest |

N-(2-Chloroethyl)-N'-(2,4-
Compound Name:
dimethylphenyl)urea
CAS No.: 162376-66-1
Cat. No.: B2707219

Executive Summary

This technical guide provides the definitive identification, synthesis, and characterization
protocols for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea. While frequently confused with
its structural isomers (specifically the 2,6-dimethyl and 3,4-dimethyl analogs), this compound is
a distinct chemical entity with specific applications in agricultural chemistry and as an
intermediate in the synthesis of potential antineoplastic agents.

The core identifier for this compound is CAS 162376-66-1.[1][2][3] This guide details the
structural validation required to distinguish it from commercially prevalent isomers and provides
a self-validating synthesis protocol for laboratory-scale production.

Part 1: Chemical Identity & Structural Analysis
Core Identifiers
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Parameter Specification
Chemical Name N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea
CAS Number 162376-66-1
1-(2-Chloroethyl)-3-(2,4-xylyl)urea; Urea, N-(2-
Synonyms ]
chloroethyl)-N'-(2,4-dimethylphenyl)-
Molecular Formula C11H15CIN20
Molecular Weight 226.70 g/mol
SMILES Cclccc(NC(=O)NCCClI)c(C)cl
Predicted: UOXWJDOOQWJDOO-
InChlKey

UHFFFAOYSA-N (Verify via computation)

Structural Context & Isomerism

The primary challenge in working with this compound is the high probability of "isomer drift" in
vendor catalogs. The 2,6-dimethyl isomer (CAS 13908-40-2) is significantly more common due
to the steric protection it offers in herbicide stability.

e Target Compound (2,4-dimethyl): Asymmetric substitution. The phenyl ring has protons at
positions 3, 5, and 6 with distinct magnetic environments.

o Common Impurity (2,6-dimethyl): Symmetric substitution. The phenyl ring protons at
positions 3 and 5 are equivalent, leading to a simplified NMR spectrum.

Part 2: Synthesis & Validation Protocol

Objective: Synthesize high-purity N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea avoiding the
formation of symmetrical urea byproducts.

Reaction Logic

The most reliable route utilizes the nucleophilic addition of 2-chloroethylamine to 2,4-
dimethylphenyl isocyanate. This route is preferred over the reaction of 2,4-dimethylaniline with
2-chloroethyl isocyanate due to the lower cost and higher stability of the amine salt.
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Figure 1: Synthesis pathway via isocyanate addition. The use of TEA is critical to liberate the
free amine in situ.

Step-by-Step Protocol

Materials:

2,4-Dimethylphenyl isocyanate (1.0 eq)

2-Chloroethylamine hydrochloride (1.1 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)
Procedure:

e Preparation: In a flame-dried round-bottom flask under inert atmosphere (N2 or Ar), suspend
2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DCM (10 mL/qg).

 Activation: Cool the suspension to 0°C. Add TEA (1.2 eq) dropwise over 10 minutes. The
solution will become clear as the free amine is liberated, followed by slight cloudiness from
TEA-HCI salt formation.[4]

o Addition: Dissolve 2,4-dimethylphenyl isocyanate (1.0 eq) in a minimal volume of DCM. Add
this solution dropwise to the amine mixture at 0°C. Critical: Maintain low temperature to
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prevent polymerization of the isocyanate.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot should disappear.

o Workup: Wash the organic layer successively with 1N HCI (to remove unreacted amine),
saturated NaHCOs, and brine. Dry over Na2SOa4 and concentrate in vacuo.

 Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Validation (Self-Validating System)

Do not rely solely on melting point. You must confirm the substitution pattern via tH NMR.

Feature 2,4-Dimethyl (Target) 2,6-Dimethyl (Isomer)
) Two distinct singlets (approx. One singlet integrating to 6H
Methyl Signals
2.15 ppm and 2.25 ppm) (approx. 2.20 ppm)

) ) Complex splitting (d, s, d) for 3~ Simplified doublet/triplet or
Aromatic Region _
protons multiplet pattern

Part 3: Database Search & Verification Strategy

When sourcing this compound, you will encounter incomplete catalog data. Use the following
logic flow to verify vendor offerings before purchase.
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Figure 2: Decision matrix for verifying commercial sources of N-(2-Chloroethyl)-N'-(2,4-
dimethylphenyl)urea.

Part 4: Safety & Handling

o Alkylating Potential: The 2-chloroethyl group classifies this compound as a potential
alkylating agent. It may interact with DNA similar to nitrogen mustards, though the urea
linkage reduces reactivity compared to nitrosoureas.

e PPE: Handle only in a fume hood. Double-glove (Nitrile) is recommended.

o Decontamination: Quench spills with 10% NaOH solution to hydrolyze the chloroethyl group
before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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